molecular formula C19H14N4O5S B4890420 N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No. B4890420
M. Wt: 410.4 g/mol
InChI Key: LJZBDNNFDWFCOJ-UHFFFAOYSA-N
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Description

N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as NBPT, is a chemical compound that has been extensively studied for its potential applications in agriculture. NBPT is a urease inhibitor, which means that it can prevent the hydrolysis of urea in soil, thus increasing the efficiency of nitrogen fertilizers.

Mechanism of Action

N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease activity, N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can prevent the loss of nitrogen through volatilization and leaching, thus increasing the efficiency of nitrogen fertilizers.
Biochemical and Physiological Effects:
N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been shown to have low toxicity and is not expected to have any significant adverse effects on human health or the environment. However, it is important to note that N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a chemical compound and should be handled with care to avoid any potential hazards.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in lab experiments is its ability to increase the efficiency of nitrogen fertilizers, thus reducing the cost and environmental impact of agriculture. However, there are some limitations to the use of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide in lab experiments. For example, the synthesis of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. Additionally, the use of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide may not be suitable for all types of soil and crops, and further research is needed to determine the optimal conditions for its use.

Future Directions

There are several future directions for research on N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One area of research is the development of new synthesis methods that can improve the yield and purity of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. Another area of research is the optimization of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide application rates and timing to maximize its effectiveness in different soil and crop types. Additionally, further studies are needed to determine the long-term effects of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide on soil health and the environment. Overall, N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has the potential to revolutionize the way nitrogen fertilizers are used in agriculture, and further research is needed to fully understand its potential benefits and limitations.

Synthesis Methods

The synthesis of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide involves the reaction of 2-nitrobenzoic acid with thiocarbamide to form 2-nitrobenzoylthiourea. This compound is then reacted with 3-aminophenylfuramide to form N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. The synthesis of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential applications in agriculture. The use of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide as a urease inhibitor can increase the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through volatilization and leaching. Several studies have shown that the use of N-[3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide can increase crop yield and reduce environmental pollution caused by nitrogen fertilizers.

properties

IUPAC Name

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c24-17(14-7-1-2-8-15(14)23(26)27)22-19(29)21-13-6-3-5-12(11-13)20-18(25)16-9-4-10-28-16/h1-11H,(H,20,25)(H2,21,22,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZBDNNFDWFCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide

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